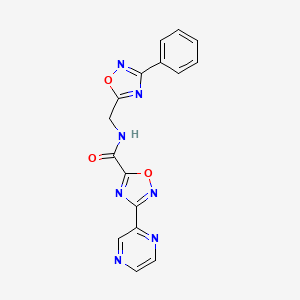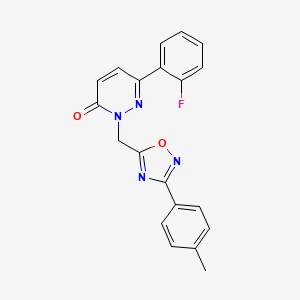
2-((tetrahydrofuran-3-yl)oxy)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((Tetrahydrofuran-3-yl)oxy)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)nicotinamide is a synthetic compound that brings together a complex array of molecular components. Each segment of its chemical structure bestows distinct physical and chemical properties, making it a compelling subject of study in various scientific domains.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tetrahydrofuran-3-yl)oxy)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)nicotinamide typically involves multi-step organic reactions. This process often starts with the preparation of the tetrahydrofuran-3-yl ether derivative, followed by the coupling of the thiazol-2-yl sulfamoyl phenyl group. The final step usually involves the amidation of the nicotinamide moiety. Precise reaction conditions, such as specific temperatures, pH levels, and solvent choices, are crucial for achieving high yields and purity.
Industrial Production Methods
In industrial settings, large-scale production would involve the optimization of reaction conditions to ensure cost-efficiency and consistency. Batch reactions under controlled environments or continuous flow reactions might be employed to maximize yield. Catalyst choices and reaction times are meticulously optimized to streamline the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Oxidative reactions might involve the introduction of oxygen or removal of hydrogen, whereas reduction processes may add hydrogen or remove oxygen. Substitution reactions could involve the replacement of specific functional groups with others, altering the compound's properties.
Common Reagents and Conditions
Reagents like oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminium hydride), and nucleophiles or electrophiles (for substitution reactions) are commonly used. Specific conditions such as temperature control, pH adjustments, and solvent choices are tailored to ensure optimal reaction efficiency.
Major Products Formed
The primary products formed from these reactions depend on the reagent and conditions employed. For instance, oxidation might yield a more oxygen-rich derivative, whereas reduction could produce a more hydrogenated form. Substitution reactions may result in derivatives with varying functional groups, each possessing unique chemical properties.
Applications De Recherche Scientifique
2-((Tetrahydrofuran-3-yl)oxy)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)nicotinamide finds applications across numerous scientific fields:
Chemistry: : As a compound of interest for studying reaction mechanisms and developing new synthetic routes.
Medicine: : Investigated for potential therapeutic effects and pharmacological properties.
Industry: : Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The compound exerts its effects through specific molecular interactions Its unique structure allows it to bind to certain molecular targets, thereby influencing biochemical pathways These interactions can modulate enzymatic activities, receptor functions, or cellular signaling processes
Comparaison Avec Des Composés Similaires
Comparison with Other Similar Compounds
Compared to other compounds with similar structures, 2-((tetrahydrofuran-3-yl)oxy)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)nicotinamide stands out due to its specific functional groups and their arrangement. This uniqueness can result in distinct biological activities or chemical reactivities.
List of Similar Compounds
2-((tetrahydrofuran-3-yl)oxy)-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)nicotinamide
2-((tetrahydrofuran-3-yl)oxy)-N-(4-(N-(pyrazol-2-yl)sulfamoyl)phenyl)nicotinamide
2-((tetrahydrofuran-3-yl)oxy)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)nicotinamide
Propriétés
IUPAC Name |
2-(oxolan-3-yloxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O5S2/c24-17(16-2-1-8-20-18(16)28-14-7-10-27-12-14)22-13-3-5-15(6-4-13)30(25,26)23-19-21-9-11-29-19/h1-6,8-9,11,14H,7,10,12H2,(H,21,23)(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWPWSKKTNLQMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=CC=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-methoxy-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1H-indole-2-carboxamide](/img/structure/B2388866.png)


![N-(2,4-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2388870.png)
![N2-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(3-chloro-4-methylphenyl)pteridine-2,4-diamine](/img/structure/B2388873.png)
![4-((1H-imidazol-1-yl)methyl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzamide](/img/structure/B2388874.png)



![9-(3,5-dimethylphenyl)-3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2388878.png)



